6-Vinylimidazo[1,2-B]pyridazine
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Overview
Description
6-Vinylimidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a vinyl group attached
Preparation Methods
One common synthetic route involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone to form key intermediates, which are then subjected to further reactions to introduce the vinyl group . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
6-Vinylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Vinylimidazo[1,2-B]pyridazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-Vinylimidazo[1,2-B]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. For example, as an IL-17A inhibitor, it binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects . This interaction disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases.
Comparison with Similar Compounds
6-Vinylimidazo[1,2-B]pyridazine can be compared with other similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in their substituents and specific applications
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-ethenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-4-8-9-5-6-11(8)10-7/h2-6H,1H2 |
InChI Key |
AJUYLQSKVDHMIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN2C=CN=C2C=C1 |
Origin of Product |
United States |
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